molecular formula C23H20N4O3 B4076335 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol

2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol

Cat. No.: B4076335
M. Wt: 400.4 g/mol
InChI Key: TVXGPVQFFRJBBV-UHFFFAOYSA-N
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Description

2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent conditions . This reaction forms the quinoline core, which is then further functionalized through various substitution reactions to introduce the nitrophenyl and methylpyridinyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function. It may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group with a quinoline core and methylpyridinyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-10-11-24-20(12-14)26-21(17-4-3-5-18(13-17)27(29)30)19-9-8-16-7-6-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXGPVQFFRJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
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2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
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2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
Reactant of Route 4
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
Reactant of Route 5
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
Reactant of Route 6
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol

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